molecular formula C19H26O7 B13402918 Diacetoxyscirpenol-13C4

Diacetoxyscirpenol-13C4

Cat. No.: B13402918
M. Wt: 370.38 g/mol
InChI Key: AUGQEEXBDZWUJY-CAYQVAHESA-N
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Description

Diacetoxyscirpenol-13C4 is a mycotoxin belonging to the group of type A trichothecenes. It is a secondary metabolite produced by fungi of the genus Fusarium. This compound is known for its potent toxic effects and has been studied extensively for its impact on both plants and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacetoxyscirpenol-13C4 involves several steps, starting from simpler trichothecene precursors. The process typically includes the acetylation of hydroxyl groups at specific positions on the trichothecene skeleton. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction .

Industrial Production Methods

Industrial production of this compound is generally carried out through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired mycotoxin. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Diacetoxyscirpenol-13C4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation can lead to the formation of more hydroxylated derivatives, while reduction can yield less oxidized forms of the compound .

Scientific Research Applications

Mechanism of Action

Diacetoxyscirpenol-13C4 exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to the accumulation of incomplete polypeptides. This inhibition of protein synthesis triggers a cascade of cellular stress responses, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to completely inhibit the germination of parasitic weed seeds at low concentrations sets it apart from other similar compounds .

Properties

Molecular Formula

C19H26O7

Molecular Weight

370.38 g/mol

IUPAC Name

[(1S,2R,7R,9R,10R,11S,12S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1/i2+1,3+1,11+1,12+1

InChI Key

AUGQEEXBDZWUJY-CAYQVAHESA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O[13C](=O)[13CH3])C)CO[13C](=O)[13CH3]

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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